2,3,4-trifluoro-N-(2-methylbutyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
2,3,4-trifluoro-N-(2-methylbutyl)aniline |
InChI |
InChI=1S/C11H14F3N/c1-3-7(2)6-15-9-5-4-8(12)10(13)11(9)14/h4-5,7,15H,3,6H2,1-2H3 |
InChI Key |
MPGRNZGMJPXBQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=C(C(=C(C=C1)F)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3,4 Trifluoro N 2 Methylbutyl Aniline and Analogues
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of the target molecule, 2,3,4-trifluoro-N-(2-methylbutyl)aniline, logically disconnects the carbon-nitrogen (C-N) bond between the aniline (B41778) nitrogen and the 2-methylbutyl group. This disconnection reveals two primary precursors: the 2,3,4-trifluoroaniline (B1293922) core unit and an appropriate 2-methylbutyl electrophile or its synthetic equivalent. The central challenge lies in the efficient and selective formation of this specific C-N bond.
The primary synthetic strategies revolve around either the nucleophilic substitution of a suitable leaving group on the alkyl chain by the fluoroaniline or, more commonly, a transition-metal-catalyzed cross-coupling reaction between the fluoroaniline and an alkyl halide.
Synthesis of the 2,3,4-Trifluoroaniline Core Unit
This process is typically carried out by reacting 1,2,3,4-tetrafluorobenzene with liquid ammonia at elevated temperatures and pressures. google.comgoogle.com The reaction is often facilitated by a copper catalyst and conducted in a solvent such as triethylamine or propylene glycol. google.com This nucleophilic aromatic substitution (SNAr) reaction, where the ammonia acts as the nucleophile, can achieve high yields, with some patented methods reporting product yields of up to 91%. google.comgoogle.com
Table 1: Reaction Parameters for the Synthesis of 2,3,4-Trifluoroaniline
| Parameter | Conditions | Source |
|---|---|---|
| Starting Material | 1,2,3,4-Tetrafluorobenzene | google.comgoogle.com |
| Reagent | Liquid Ammonia | google.comgoogle.com |
| Catalyst | Copper Powder | google.com |
| Solvent | Triethylamine or Propylene Glycol | google.com |
| Temperature | 180-250 °C | google.com |
| Time | 36-72 hours | google.com |
| Yield | Up to 91% | google.comgoogle.com |
Strategies for N-Alkylation in Fluorinated Aromatic Amines
The N-alkylation of aromatic amines is a fundamental transformation in organic synthesis. nih.gov For fluorinated anilines, the electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the amine, sometimes requiring more robust reaction conditions or catalytic activation compared to non-fluorinated analogues.
Introduction of Branched Alkyl Chains (e.g., 2-methylbutyl) via Amination Reactions
Introducing a branched alkyl chain such as a 2-methylbutyl group onto a fluorinated aniline can be accomplished through several methods. A common approach is the direct N-alkylation using an alkyl halide (e.g., 1-bromo-2-methylbutane) in the presence of a base. However, this method can be inefficient for weakly nucleophilic anilines and may lead to over-alkylation.
A more contemporary and efficient strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction. nih.govrsc.org This method utilizes a transition metal catalyst, often based on ruthenium or iridium, to temporarily dehydrogenate an alcohol (e.g., 2-methyl-1-butanol) to form an aldehyde in situ. nih.govorganic-chemistry.org The aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the captured hydrogen from the catalyst, regenerating the catalyst and yielding the N-alkylated product with water as the only byproduct. nih.gov This process is highly atom-economical and avoids the use of pre-functionalized alkyl halides. nih.gov
Regiochemical and Stereochemical Control in N-Substitution
For primary anilines like 2,3,4-trifluoroaniline, N-alkylation can potentially lead to a mixture of mono- and di-alkylated products. Controlling the reaction to favor the mono-N-substituted product is a key challenge. This is often achieved by carefully controlling the stoichiometry of the reactants, with the aniline typically used in excess. The choice of catalyst and reaction conditions in borrowing hydrogen reactions can also provide high selectivity for the secondary amine. rsc.org
When the alkylating agent is chiral, such as (S)- or (R)-2-methyl-1-butanol, maintaining the stereochemical integrity at the chiral center is crucial. Reactions like the borrowing hydrogen mechanism are generally considered to proceed without racemization of the alkyl chain's stereocenter, as the C-O bond is broken at the alcohol, but the stereocenter itself is not directly involved in the bond-breaking or bond-forming steps of the dehydrogenation-condensation-reduction cascade.
Catalytic Approaches to C-N Bond Formation for N-Substituted Anilines
Modern organic synthesis heavily relies on catalytic methods to form C-N bonds due to their efficiency, selectivity, and functional group tolerance. oup.comacs.org These methods have largely replaced harsher classical techniques. wikipedia.org
Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Coupling)
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. wikipedia.orgrsc.org This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.org In the context of synthesizing this compound, this reaction would typically involve coupling 2,3,4-trifluoro-bromobenzene with 2-methylbutylamine.
The reaction's success hinges on the choice of the palladium precursor, the phosphine ligand, and the base. The development of sterically hindered and electron-rich phosphine ligands has been critical to the reaction's broad applicability, allowing for the coupling of a wide range of substrates under milder conditions. ias.ac.in These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation to form an amido complex, and reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. libretexts.org
Table 2: Typical Components of a Buchwald-Hartwig Amination System
| Component | Examples | Function | Source |
|---|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor | beilstein-journals.org |
| Ligand | X-Phos, BINAP, DPPF | Stabilize Pd center, facilitate catalytic cycle | wikipedia.orgbeilstein-journals.org |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Deprotonate the amine | beilstein-journals.org |
| Aryl Halide | Aryl bromide, iodide, or triflate | Electrophilic partner | wikipedia.org |
| Amine | Primary or secondary amine | Nucleophilic partner | wikipedia.org |
The versatility of the Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide variety of functionalized and sterically hindered amines, making it a powerful tool for the synthesis of complex molecules like this compound and its analogues. ias.ac.in
Nucleophilic Aromatic Substitution (SNAr) Pathways in Fluorinated Systems
Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for the synthesis of fluorinated anilines. The process involves the replacement of a leaving group, typically a halide, on an aromatic ring by a nucleophile. In highly fluorinated systems, the strong electron-withdrawing nature of fluorine atoms activates the aromatic ring, making it more susceptible to nucleophilic attack. smolecule.com
A primary route to the core structure of 2,3,4-trifluoroaniline, the precursor to the title compound, utilizes 1,2,3,4-tetrafluorobenzene as the starting material. google.comgoogle.com In this reaction, the tetrafluorobenzene undergoes high-pressure amination with liquefied ammonia in the presence of a solvent. This method is noted for its simple technology and high product yield, reaching up to 91%. google.comgoogle.com The reaction proceeds by the substitution of one of the fluorine atoms by the ammonia nucleophile.
The SNAr mechanism can be further applied to synthesize a variety of fluorinated aniline derivatives. For instance, N-substituted nitroanilines can be prepared via the reaction of a fluoro-nitro-aromatic compound, like 1-fluoro-2-nitrobenzene, with an amine. mdpi.com The ortho-substituted fluorine on compounds like 2-fluoro-4-(trifluoromethyl)aniline is also susceptible to SNAr, making it a valuable precursor for creating bicyclic and tricyclic heterocycles. ossila.com
The mechanism of these reactions can be either a classical stepwise process, which proceeds through a Meisenheimer complex intermediate, or a concerted mechanism. smolecule.com In the stepwise pathway, the nucleophile adds to the aromatic ring to form an anionic sigma complex before the leaving group is eliminated. smolecule.com The efficiency and outcome of SNAr reactions are highly dependent on reaction conditions, including the choice of solvent, base, and temperature.
Once the 2,3,4-trifluoroaniline core is synthesized, the N-(2-methylbutyl) group can be introduced through a subsequent nucleophilic alkylation reaction, where the aniline nitrogen acts as the nucleophile, attacking an appropriate 2-methylbutyl electrophile (e.g., 2-methylbutyl halide).
| Starting Material | Nucleophile | Product | Yield | Reference |
| 1,2,3,4-Tetrafluorobenzene | Liquefied Ammonia | 2,3,4-Trifluoroaniline | 91% | google.comgoogle.com |
| 1-Fluoro-2-nitrobenzene | 3,5-Bis(trifluoromethyl)benzylamine | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | 98% | mdpi.com |
| 8-Chloro- chinesechemsoc.orgnih.govnih.govtriazolo[4,3-a]pyrazine | 2-Trifluoromethylaniline | N-(2-(Trifluoromethyl)phenyl)- chinesechemsoc.orgnih.govnih.govtriazolo[4,3-a]pyrazin-8-amine | 75% | nih.gov |
Innovative Fluorination and N-Functionalization Techniques
Recent advancements in synthetic chemistry have introduced innovative methods for incorporating fluorine-containing moieties and functionalizing the nitrogen atom of aniline substrates. These techniques offer novel pathways to complex molecules that may not be accessible through traditional methods.
Photoinduced reactions represent a powerful tool for the direct difluoroalkylation of C(sp²)–H bonds in anilines under mild, catalyst-free conditions. rsc.org These methods often rely on the formation of an electron donor-acceptor (EDA) complex between the aniline and a difluoroalkyl halide. rsc.orgnih.gov Upon photoirradiation, a single-electron transfer (SET) can occur, generating a fluorinated radical that then reacts with the aniline. nih.gov
One approach utilizes an organic photocatalyst, such as Eosin Y, to facilitate the transformation. nih.gov Another method proceeds via the direct formation of an EDA complex between the aniline and a reagent like ethyl iododifluoroacetate (ICF₂COOEt) without a dedicated photocatalyst. nih.govuab.cat These reactions are characterized by their operational simplicity and tolerance for a wide range of functional groups on the aniline substrate. rsc.orgnih.gov For example, anilines containing electron-rich groups and various halogens are suitable substrates for this transformation. nih.gov
| Method | Aniline Substrate | Reagent | Conditions | Product |
| Photocatalysis | N,N-dimethylaniline | ICF₂COOEt | Eosin Y, K₂CO₃, TBAI, DMF, 525 nm light | para-Difluoroalkylated N,N-dimethylaniline |
| EDA Complex | N,N-dimethylaniline | ICF₂COOEt | Na₂CO₃, DMSO, UV irradiation | para-Difluoroalkylated N,N-dimethylaniline |
Data synthesized from general procedures described in the sources. nih.gov
The introduction of a trifluoromethyl (-CF₃) group onto the nitrogen atom of an amine can significantly alter its properties, such as basicity, due to the strong electron-withdrawing effect of fluorine. chinesechemsoc.orgchinesechemsoc.org This modification is valuable in the development of pharmaceuticals and agrochemicals. chinesechemsoc.org
Several methods have been developed for the N-trifluoromethylation of secondary amines, which could be applied to N-alkylated anilines. One protocol involves the use of carbon disulfide (CS₂) and silver fluoride (B91410) (AgF). chinesechemsoc.orgchinesechemsoc.org This one-step reaction is operationally simple and works for a variety of secondary amines, providing N-CF₃ products in moderate to excellent yields. chinesechemsoc.org The proposed mechanism involves the reaction of the amine with CS₂ to form a carbamodithioic acid adduct, which then undergoes desulfurization and fluorination with AgF. chinesechemsoc.org
Another strategy utilizes the bench-stable precursor (Me₄N)SCF₃, which serves as a CF₃ source. nih.govacademie-sciences.fr The secondary amine reacts with (Me₄N)SCF₃ to generate a thiocarbamoyl fluoride intermediate in situ, which is subsequently converted to the N-CF₃ compound upon reaction with AgF. nih.govacademie-sciences.fr This method has been successfully applied to complex drug molecules, demonstrating its wide functional group tolerance. nih.gov A general synthesis of N-CF₃ secondary amines can also be achieved via the addition of hydrogen fluoride to in situ generated difluoromethyl imine (R-N=CF₂) intermediates. nih.gov
| Reagent System | Amine Substrate | Conditions | Yield | Reference |
| CS₂ / AgF | Various secondary amines | Base, single step | Up to 98% | chinesechemsoc.org |
| (Me₄N)SCF₃ / AgF | Tetracaine | Solvent, one-pot | 97% | nih.gov |
| (Me₄N)SCF₃ / AgF | Sildenafil | Solvent, one-pot | 88% | nih.gov |
| CF₃SO₂Na / PPh₃ / AgF | N-methylaniline | MeCN, 50°C | 91% (NMR) | rsc.org |
Optimization of Synthetic Efficiency and Yield for Complex N-Substituted Fluorinated Anilines
Optimizing the synthesis of complex molecules like N-substituted fluorinated anilines is crucial for their practical application. This involves the systematic variation of reaction parameters to maximize yield and purity while minimizing reaction times and by-product formation.
In SNAr reactions, key parameters for optimization include the choice of base, solvent, and reaction temperature. For example, in the alkylation of a Ni(II) complex with a fluorinated alkyl iodide, screening different bases (like DBU and NaH) and solvents (like acetonitrile and DMF) led to a significant increase in product yield. beilstein-journals.org Lowering the reaction temperature from room temperature to 0°C also proved beneficial, boosting the yield to 94% in one case. beilstein-journals.org
For photoinduced reactions, optimization involves selecting the appropriate photocatalyst, solvent, and light source. The concentration of reactants and the reaction time are also critical variables that need to be fine-tuned to ensure the starting material is fully consumed and side reactions are minimized. nih.gov
In the context of N-functionalization, the stoichiometry of reagents is a key factor. For instance, in the alkylation of Ni(II) complexes, adjusting the equivalents of the base and the alkyl bromide was essential to achieve optimal results. beilstein-journals.org Similarly, for N-trifluoromethylation reactions, the molar ratios of the amine, the trifluoromethyl source, and activating agents are carefully controlled to drive the reaction to completion and achieve high yields. rsc.org The development of one-pot protocols, where multiple reaction steps are carried out in the same vessel, also contributes to synthetic efficiency by reducing the need for intermediate purification steps. nih.govacademie-sciences.fr
Chemical Reactivity and Derivatization Pathways of 2,3,4 Trifluoro N 2 Methylbutyl Aniline
Reactivity of the Fluoroaromatic Ring System
The presence of three fluorine atoms on the aniline (B41778) ring profoundly influences its reactivity. These electronegative atoms create a polarized system, which affects both electrophilic and nucleophilic substitution reactions.
The fluorine substituents on the benzene (B151609) ring of 2,3,4-trifluoro-N-(2-methylbutyl)aniline have a dual role in electrophilic aromatic substitution (EAS) reactions. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). stackexchange.comcsbsju.edu This effect reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. masterorganicchemistry.comyoutube.com Consequently, the trifluorinated ring is significantly deactivated. vaia.com
Despite this deactivation, the fluorine atoms also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M or +R effect). csbsju.edu This resonance effect increases the electron density at the ortho and para positions relative to the fluorine atom. vaia.comorganicchemistrytutor.com In electrophilic aromatic substitution, this resonance donation stabilizes the carbocation intermediate (the sigma complex) when the attack occurs at the ortho or para positions. organicchemistrytutor.com
In the case of this compound, the directing effects of the three fluorine atoms and the N-(2-methylbutyl)amino group must be considered collectively. The amino group is a powerful activating group and is ortho, para-directing. The fluorine atoms are deactivating but also ortho, para-directing. vaia.com The interplay of these competing inductive and resonance effects determines the regioselectivity of substitution on the remaining open positions of the aromatic ring. While the fluorine atoms strongly deactivate the ring, their resonance effects, combined with the strong directing effect of the amino group, will preferentially direct incoming electrophiles to the available ortho and para positions. csbsju.eduvaia.com
Table 1: Influence of Fluorine on Electrophilic Aromatic Substitution| Effect | Description | Impact on Reactivity | Directing Influence |
|---|---|---|---|
| Inductive Effect (-I) | Strong withdrawal of electron density from the ring due to high electronegativity. stackexchange.com | Strong deactivation of the aromatic ring. masterorganicchemistry.com | - |
| Resonance Effect (+M) | Donation of lone pair electrons into the aromatic π-system. csbsju.edu | Weak activation, overshadowed by the inductive effect. | Ortho, Para-directing. vaia.com |
The electron-withdrawing nature of the fluorine atoms that deactivates the ring towards electrophilic attack simultaneously activates it for nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org Polyfluorinated aromatic compounds are particularly susceptible to SNAr reactions, where a nucleophile attacks the electron-deficient ring, leading to the displacement of a fluoride (B91410) ion. nih.govnih.gov
For an SNAr reaction to occur, the aromatic ring must be substituted with strong electron-withdrawing groups. wikipedia.org In this compound, the three fluorine atoms serve this purpose, lowering the electron density of the arene core and making it susceptible to attack by nucleophiles. nih.gov The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups. Nucleophiles such as amines, alcohols, and thiols can displace one of the fluorine atoms, providing a pathway to further functionalized aniline derivatives. nih.gov
Transformations Involving the Secondary Amine Functionality
The secondary amine group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
Secondary amines, both aromatic and aliphatic, readily react with acylating and sulfonylating agents. expertsmind.com The reaction of this compound with an acyl chloride or anhydride (B1165640) would yield the corresponding N-acylated product, an amide. Similarly, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of a stable sulfonamide. expertsmind.comlibretexts.org These reactions are generally efficient and provide a reliable method for protecting the amine functionality or for introducing new molecular scaffolds.
Table 2: Common Amine Derivatization Reactions| Reaction | Reagent | Product Class |
|---|---|---|
| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)2O) | N,N-Disubstituted Amide |
| Sulfonylation | Sulfonyl Chloride (RSO2Cl) | N,N-Disubstituted Sulfonamide |
The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing access to a wide array of functional groups via the versatile diazonium salt intermediate. organic-chemistry.org However, the outcome of this reaction is highly dependent on the nature of the amine (primary, secondary, or tertiary). chemedx.org
Primary aromatic amines react with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form relatively stable arenediazonium salts. organic-chemistry.orglibretexts.org These salts are pivotal intermediates for reactions such as the Sandmeyer reaction, which allows for the introduction of halides (Cl, Br) and the cyano group using copper(I) salts as catalysts. libretexts.orgwikipedia.orgnumberanalytics.com
In contrast, secondary aromatic amines like this compound react with nitrous acid to yield N-nitroso compounds (or nitrosamines), not diazonium salts. chemedx.org Therefore, this compound would not be a suitable substrate for direct Sandmeyer-type reactions. The formation of the N-nitroso derivative is the expected outcome of the diazotization procedure.
The oxidation of secondary aromatic amines can lead to a variety of products depending on the oxidant and reaction conditions. uomustansiriyah.edu.iq Anodic oxidation of N-alkylanilines can result in coupling reactions, forming substituted benzidines (tail-to-tail coupling) or diphenylamines (head-to-tail coupling). acs.org The steric bulk of the alkyl group can influence the product distribution. acs.org
Chemical oxidation can also occur. For instance, oxidation with reagents like hydrogen peroxide or peroxy acids can lead to the formation of N-oxides or hydroxylamines. tandfonline.comslideserve.com These hydroxylamine (B1172632) intermediates can sometimes be further oxidized to the corresponding nitrone derivatives. uomustansiriyah.edu.iqslideserve.com Other oxidizing agents that have been employed for aromatic amines include t-butyl hydroperoxide and p-nitroperbenzoic acid. tandfonline.com The specific products obtained from the oxidation of this compound would depend on the chosen oxidative method.
Reactivity of the N-(2-methylbutyl) Side Chain
The N-(2-methylbutyl) side chain of this compound, while generally less reactive than the aromatic core, presents distinct opportunities for chemical modification. The reactivity is primarily centered on the C-H bonds of the alkyl group and is influenced by the electronic and steric properties of the adjacent trifluoroanilino moiety.
Selective Functionalization of the Alkyl Moiety
Selective functionalization of the alkyl side chain in N-alkylanilines is a synthetic challenge due to the comparable reactivity of multiple C-H bonds and the potential for competing reactions on the aromatic ring. However, strategies leveraging radical-mediated pathways or directed C-H activation can achieve a degree of selectivity.
The primary challenge in functionalizing the N-(2-methylbutyl) group is overcoming the inherent inertness of sp³ C-H bonds. The nitrogen atom can influence the reactivity of the adjacent C-H bonds (alpha-position) through radical stabilization or by acting as an anchor for directing groups. For instance, photoredox catalysis can generate α-aminoalkyl radicals from N-alkylanilines, which can then engage in addition reactions. beilstein-journals.org In the context of this compound, such a strategy would likely lead to functionalization at the C1 position of the side chain.
Achieving functionalization at positions more remote from the nitrogen atom (β, γ, or δ positions) is significantly more complex. The classic Hofmann-Löffler-Freytag reaction, which typically proceeds via a nitrogen-centered radical to achieve δ-C-H amination, provides a conceptual framework for remote functionalization. While direct application to this specific substrate is not widely documented, analogous transformations highlight the potential for intramolecular hydrogen atom transfer to activate specific C-H bonds within the alkyl chain, leading to cyclized or functionalized products.
The selective introduction of functional groups onto the alkyl moiety often relies on carefully chosen reagents and catalysts that can differentiate between the various C-H bonds based on their steric accessibility and bond dissociation energies.
Table 1: Representative Reactions for N-Alkyl Side Chain Functionalization (Analogous Systems)
| Reaction Type | Substrate Example | Catalyst/Reagent | Product | Yield | Ref |
|---|---|---|---|---|---|
| α-Aminoalkylation | N-Methyl-N-((trimethylsilyl)methyl)aniline | [Ir(ppy)₂(dtbbpy)]BF₄, Visible Light | α-Addition to cyclic enones | 30-67% | beilstein-journals.org |
| N-Alkylation | Aniline | Nitrile-Substituted NHC–Ir(III) | N-Benzylaniline | High | nih.gov |
Transition-Metal-Mediated Cross-Coupling and Annulation Reactions
The this compound scaffold is a versatile substrate for transition-metal-mediated reactions, which can proceed via activation of the C-H bonds on the aromatic ring, or potentially the C-F bonds. The N-(2-methylbutyl) group plays a crucial role as a directing group, guiding the metal catalyst to specific positions on the aniline ring, typically the ortho-C-H bond.
Transition metal-catalyzed cross-coupling and annulation reactions are powerful tools for constructing complex molecular architectures from aniline derivatives. nih.govrsc.org Catalysts based on palladium, rhodium, iridium, and cobalt are commonly employed for these transformations. nih.govacs.org The presence of three fluorine atoms on the aromatic ring significantly influences its electronic properties, making the C-H bonds more acidic and potentially altering the regioselectivity of the reaction compared to non-fluorinated analogues.
In many instances, the secondary amine moiety, often after coordination with a removable directing group like a pyrimidinyl or pyridyl group, forms a stable metallacycle intermediate that facilitates selective C-H bond cleavage. nih.govacs.org This chelation-assisted strategy is highly effective for ortho-functionalization.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are particularly prevalent. For instance, the C-H bonds of the trifluorinated ring can be coupled with a variety of partners, including alkenes (Heck-type reactions), alkynes (Sonogashira-type reactions), and organometallic reagents (Suzuki, Stille, or Hiyama couplings). nih.govorganic-chemistry.org The electron-withdrawing nature of the fluorine atoms can make the C-F bonds susceptible to oxidative addition by a low-valent metal catalyst, offering an alternative pathway for cross-coupling, particularly for the C-F bond at the 2- or 4-position. mdpi.comrsc.org
Annulation Reactions: Annulation reactions involve the formation of new rings fused to the aniline core. These transformations typically proceed through a directed C-H activation at the ortho position, followed by coupling with a partner that contains at least two reactive sites, such as an alkyne or a strained alkene. Rhodium(III) catalysts, for example, are highly effective in mediating [3+2] or [4+2] annulations of N-substituted anilines with coupling partners like vinylsilanes or internal alkynes to generate functionalized indoline (B122111) or quinoline (B57606) derivatives. acs.orgresearchgate.net
Table 2: Examples of Transition-Metal-Mediated Reactions on Aniline Derivatives
| Reaction Type | Aniline Derivative | Catalyst System | Coupling Partner | Product Type | Yield | Ref |
|---|---|---|---|---|---|---|
| para-C–H Olefination | N,N-Dialkylaniline | Pd(OAc)₂ / S,O-Ligand | Acrylates | para-Olefinated Aniline | 85-96% | nih.gov |
| C-N Cross-Coupling | Aryl Bromide | [Pd(allyl)Cl]₂ / AdBippyPhos | Fluoroalkylamine | N-Fluoroalkylaniline | High | nih.govnih.gov |
| [3+2] Annulation | N-Pyrimidinylaniline | [Cp*RhCl₂]₂ | Vinylsilane | C3-Substituted Indoline | High | acs.org |
Computational Chemistry and Theoretical Investigations of N Substituted Trifluoroanilines
Quantum Mechanical Studies and Electronic Structure Analysis
Quantum mechanical calculations are essential for predicting the behavior of molecules at the atomic level. These methods allow for the detailed investigation of molecular geometries, orbital interactions, and electronic properties that govern the chemical nature of N-substituted trifluoroanilines.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized three-dimensional structure and electronic energy of molecules. For N-substituted anilines, DFT calculations can elucidate key geometric parameters such as bond lengths, bond angles, and the degree of pyramidalization at the nitrogen atom.
In the case of 2,3,4-trifluoro-N-(2-methylbutyl)aniline, the geometry is determined by a balance of electronic and steric effects. The trifluorinated phenyl ring acts as an electron-withdrawing group, influencing the electronic environment of the amine. The N-(2-methylbutyl) group introduces both an inductive electron-donating effect and significant steric bulk. DFT studies on halosubstituted anilines have shown that halogen atoms affect the planarity of the amino group relative to the phenyl ring. researchgate.net The interplay between the electron-withdrawing fluorine atoms and the bulky alkyl substituent would be expected to result in a non-planar (pyramidal) geometry at the nitrogen center. The energy barrier to inversion of this pyramidal center is also a key parameter that can be calculated using DFT.
Table 1: Representative Calculated Geometric Parameters for Substituted Anilines
| Parameter | Aniline (B41778) (Reference) | 2,3,4-Trifluoroaniline (B1293922) (Predicted) | This compound (Predicted) |
|---|---|---|---|
| C-N Bond Length (Å) | ~1.40 | ~1.39 | ~1.41 |
| Sum of angles at N | ~345° | ~340° | ~335° |
| C-N-H/C-N-C Angle | ~113° | ~112° | ~115° (steric effect) |
Note: Values for the target compound are predictive, based on established principles of substituent effects observed in related molecules.
Natural Bond Orbital (NBO) analysis is a computational method used to interpret the electronic wavefunction in terms of localized chemical bonds and lone pairs. It provides quantitative insight into charge distribution and stabilizing intramolecular interactions, such as charge delocalization and hyperconjugation. researchgate.net
For an N-substituted trifluoroaniline, a key interaction is the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbitals of the aromatic ring (n → π). This interaction stabilizes the molecule and is characteristic of the amine group's electron-donating resonance effect. However, the strongly electronegative fluorine atoms on the ring withdraw electron density, which would be expected to reduce the extent of this n → π delocalization compared to unsubstituted aniline. NBO analysis on similar molecules reveals that such hyperconjugative interactions are crucial for understanding molecular stability. researchgate.net The N-(2-methylbutyl) group, being electron-donating, would slightly enhance the electron density on the nitrogen, counteracting the withdrawing effect of the fluorine atoms to some degree.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the electronic effects of the substituents are crucial:
Fluorine Atoms: As strong electron-withdrawing groups, the three fluorine atoms will significantly lower the energy levels of both the HOMO and LUMO compared to aniline.
N-(2-methylbutyl) Group: As an electron-donating alkyl group, it will raise the energy of the HOMO, making the molecule a better electron donor than its N-unsubstituted counterpart.
The combination of these opposing effects determines the final orbital energies and the HOMO-LUMO gap. A smaller energy gap generally implies higher reactivity. researchgate.net FMO analysis can thus predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies (eV)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Aniline | -5.2 | 0.5 | 5.7 |
| 2,3,4-Trifluoroaniline | -5.8 | -0.2 | 5.6 |
| N-methylaniline | -4.9 | 0.7 | 5.6 |
| This compound (Estimated) | -5.4 | 0.1 | 5.5 |
Note: Values are illustrative and based on typical results from DFT calculations for analogous compounds. The exact values depend on the computational method and basis set used.
Thermochemical Properties and Stability Profiling
Thermochemical properties, such as the enthalpy of formation, provide fundamental data on the stability of a compound. These values can be determined experimentally or calculated with high accuracy using computational methods.
The standard molar enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.orglibretexts.org A more negative value indicates greater enthalpic stability. For aniline in the gas phase, the ΔfH° is approximately +87 kJ/mol. anl.gov
The enthalpy of vaporization (ΔvapH) is the energy required to transform one mole of a substance from a liquid to a gas. For aniline, this value is around 55.8 kJ/mol. nist.gov The larger size and mass of this compound, leading to stronger intermolecular van der Waals forces, would result in a considerably higher enthalpy of vaporization.
The stability of a substituted aniline is highly dependent on the nature and position of its substituents.
Substituent Effects: The N-(2-methylbutyl) group influences stability through both electronic and steric effects. Electronically, it is a weak σ-donor, slightly increasing the basicity of the nitrogen atom compared to an unsubstituted aniline. Sterically, the branched butyl group hinders rotation around the C-N bond and can affect how the molecule packs in a condensed phase, thereby influencing its melting and boiling points. The presence of a bulky group on the nitrogen atom can also affect the planarity of the amine center and its chemical reactivity.
Reaction Mechanism Elucidation through Computational Transition State Analysis
The study of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.
For this compound, a key reaction to investigate would be its synthesis, likely the N-alkylation of 2,3,4-trifluoroaniline. Computational methods, such as Density Functional Theory (DFT), would be employed to model this reaction. The process would involve:
Optimization of Geometries: Calculating the lowest energy structures of the reactants (2,3,4-trifluoroaniline and an appropriate alkylating agent), the transition state, and the final product (this compound).
Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface that corresponds to the transition state.
Frequency Analysis: Calculating the vibrational frequencies to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
A hypothetical reaction energy profile is often visualized to illustrate these findings.
Table 1: Hypothetical Transition State Analysis Data for the N-Alkylation of 2,3,4-trifluoroaniline
| Parameter | Description | Hypothetical Value |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Data not available |
| Reaction Energy (ΔErxn) | The net energy change of the reaction. | Data not available |
| Key Transition State Bond Distances | The lengths of the forming and breaking bonds at the transition state. | Data not available |
| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate at the transition state. | Data not available |
This table is for illustrative purposes only, as specific data for this compound is not available.
Predictive Modeling for Structure-Reactivity and Structure-Property Relationships
Predictive modeling, particularly through Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), aims to correlate the chemical structure of a molecule with its biological activity or physical properties. These models are invaluable in drug discovery and materials science for screening and designing new compounds.
For this compound, a QSAR or QSPR study would involve:
Descriptor Calculation: Computing a wide range of molecular descriptors that quantify various aspects of the molecule's structure. These can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates a set of descriptors to a specific activity or property.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
Such models could predict properties like receptor binding affinity, toxicity, or solubility for this compound and its analogs. The fluorine atoms and the alkyl chain would significantly influence the electronic and steric descriptors, making them key variables in any predictive model.
Table 2: Key Molecular Descriptors for QSAR/QSPR Studies of this compound
| Descriptor Type | Example Descriptor | Influence of Structural Features |
| Electronic | Dipole Moment | The three electronegative fluorine atoms would create a significant dipole moment. |
| Electronic | HOMO/LUMO Energies | The electron-withdrawing nature of the fluorine atoms would lower the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). |
| Steric | Molecular Volume | The size and conformation of the 2-methylbutyl group would be the primary determinant. |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | The combination of the fluorinated aromatic ring and the alkyl chain would contribute to the molecule's lipophilicity. |
This table illustrates the types of descriptors that would be relevant for computational modeling; specific calculated values are not available in the literature.
Role in Advanced Chemical Synthesis and Materials Development
Strategic Intermediate in the Synthesis of Functional Organic Molecules
The strategic placement of three fluorine atoms on the aniline (B41778) ring, coupled with the chiral 2-methylbutyl group on the nitrogen atom, makes 2,3,4-trifluoro-N-(2-methylbutyl)aniline a key building block for complex, high-performance molecules. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity and properties of the aromatic ring, while the alkyl group modifies its physical characteristics such as solubility and molecular packing.
Precursor for Polymer Monomers and Additives (e.g., Polyurethanes, Polyamides)
The parent compound, 2,3,4-trifluoroaniline (B1293922), is recognized as a valuable building block in the development of advanced materials and functional polymers. chemimpex.com Its derivatives, including this compound, are logical precursors for specialized polymer monomers. In the synthesis of high-performance polyurethanes and polyamides, this compound can be bifunctional.
The secondary amine group (-NH-) can react with phosgene (B1210022) derivatives or diacids to form the core linkages of polyurethanes and polyamides, respectively. The incorporation of the trifluorinated ring into the polymer backbone imparts several desirable properties, including enhanced thermal stability, chemical resistance, and specific surface properties. The 2-methylbutyl group can influence the polymer's processability, solubility in organic solvents, and the flexibility of the final material. Fluorinated polyurethanes, for instance, are a class of functional materials known for combining the virtues of fluoropolymers and polyurethanes, such as high thermal stability and good mechanical properties.
Building Block for Liquid Crystal Compounds and Optoelectronic Materials
There is significant precedent for the use of 2,3,4-trifluoroaniline as a foundational material in the synthesis of liquid crystal compounds. google.comgoogle.com Specifically, it serves as a raw material for producing various 2,3,4-trifluoro diphenylacetylene (B1204595) liquid crystal molecules. google.comgoogle.com
The utility of this compound in this field stems from its rigid, rod-like core (the trifluorophenyl group) and flexible terminal chain (the 2-methylbutyl group).
Mesogenic Core: The trifluorinated aniline moiety contributes to the formation of the mesogenic core, which is the part of the molecule responsible for forming the liquid crystal phase.
Terminal Group: The N-(2-methylbutyl) chain acts as a terminal group that influences the melting point and the specific temperature range over which the material exhibits liquid crystalline properties (mesophases).
By modifying this structure, chemists can fine-tune the material's properties for applications in displays and optoelectronics. Furthermore, fluorinated aniline derivatives are utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs), suggesting a potential role for this compound in advanced optoelectronic devices.
Synthetic Routes to Agrochemical Intermediates (e.g., Herbicides, Pesticides)
The agrochemical industry frequently utilizes fluorinated compounds to enhance the efficacy of its products. 2,3,4-Trifluoroaniline is a known intermediate in the formulation of effective and selective herbicides and pesticides. chemimpex.com Derivatives of 2,3,4-trifluoroaniline have been synthesized into N-acyl-N-(2,3,4-trifluorophenyl) propionic acid ester compounds, which have demonstrated a prevention effect of over 70% against agricultural diseases like wheat hypochnus and melon gray mold. google.comgoogle.com
The synthesis of more complex agrochemicals can involve this compound as a key intermediate. The process typically begins with the base 2,3,4-trifluoroaniline, which is then alkylated with a 2-methylbutyl group to form the target compound. This intermediate can then undergo further chemical transformations to produce the final, biologically active pesticide or herbicide. The presence of fluorine atoms is crucial for enhancing the biological activity and metabolic stability of these agricultural products. chemimpex.com
Table 1: Applications of this compound in Chemical Synthesis
| Application Area | Role of Compound | Key Structural Contributions |
|---|---|---|
| Polymers (Polyurethanes, Polyamides) | Monomer Precursor | Trifluorinated ring for thermal stability; N-alkyl group for processability. |
| Liquid Crystals | Building Block | Rigid trifluorophenyl core for mesogen formation; flexible alkyl chain to control mesophase range. google.comgoogle.com |
| Agrochemicals (Herbicides, Pesticides) | Synthetic Intermediate | Fluorinated core enhances biological activity and stability of the final product. chemimpex.com |
Design of Fluorine-Containing Materials for Specific Applications
The unique electronic and physical properties imparted by fluorine atoms make this compound a candidate for the design of novel materials with highly specific functionalities.
Adsorbents for Analytical Sample Preparation
While direct studies on this compound as an adsorbent are not widely published, its chemical structure suggests strong potential for this application. Fluorinated polymers and materials are utilized in analytical chemistry for solid-phase extraction (SPE). For example, electropolymerized fluorinated aniline has been used to create fibers for headspace solid-phase microextraction to detect trace levels of organic compounds. nih.govoup.com These fibers exhibit high thermal and mechanical stability and are effective in extracting specific analytes. nih.govoup.com
An adsorbent material based on this compound could be synthesized by immobilizing the molecule onto a solid support, such as silica (B1680970) gel.
Selectivity: The combination of the electron-rich, yet hydrophobic, trifluorinated ring and the non-polar alkyl chain would offer unique selectivity. This could be particularly useful for fluorous solid-phase extraction (F-SPE), a technique that separates fluorous-tagged compounds from non-fluorous ones. nih.gov
Interaction Mechanisms: Adsorption could occur through a combination of hydrophobic interactions, π-π stacking with the aromatic ring, and dipole-dipole interactions involving the C-F bonds. This would allow for the selective retention and separation of specific classes of organic molecules from complex mixtures during sample preparation.
Constituents in Advanced Functional Materials (e.g., dyes and pigments as chemical building blocks)
The precursor molecule, 2,3,4-trifluoroaniline, is employed in the production of dyes and pigments. chemimpex.com The inclusion of a fluorinated structure is known to contribute to enhanced colorfastness and light stability in the final product. chemimpex.com Similarly, other trifluoromethylaniline derivatives serve as valuable precursors in synthesizing high-performance colorants for demanding applications like automotive coatings, where the trifluoromethyl group enhances lightfastness, chemical stability, and color intensity.
Building upon this, this compound serves as an excellent chemical building block for advanced dyes and pigments. The trifluorinated aniline core acts as a key part of the chromophore (the color-bearing part of the molecule). The N-(2-methylbutyl) group serves to modify the compound's physical properties, such as its solubility in polymer matrices or coatings, and can also fine-tune the final color and performance characteristics of the pigment. This makes it a valuable component for creating robust, long-lasting colors for use in advanced materials.
Table 2: Role in the Design of Fluorine-Containing Materials
| Material Application | Function of the Compound | Underlying Chemical Properties |
|---|---|---|
| Analytical Adsorbents | Active phase for selective extraction | Hydrophobicity of fluorinated ring, potential for π-π stacking, and specific dipole interactions. nih.govoup.comnih.gov |
| Dyes and Pigments | Chemical Building Block | Trifluorinated core enhances stability and colorfastness; N-alkyl group modifies solubility and tunes color. chemimpex.com |
Environmental Behavior and Biodegradation of Fluorinated Anilines
Aerobic Degradation Pathways and Kinetics
Aerobic biodegradation is a primary mechanism for the removal of many organic pollutants from the environment. For fluorinated anilines, the process is significantly influenced by the number and position of fluorine substituents on the aromatic ring.
The degree of fluorine substitution has a profound inverse relationship with the biodegradability of aniline (B41778) compounds. Research demonstrates that as the number of fluorine atoms on the aniline ring increases, the rate of aerobic degradation decreases. nih.gov A study comparing 4-fluoroaniline (B128567) (4-FA), 2,4-difluoroaniline (B146603) (2,4-DFA), and 2,3,4-trifluoroaniline (B1293922) (2,3,4-TFA) found that the time required for enrichment of a mixed bacterial culture capable of degrading these compounds increased significantly with greater fluorine substitution: 26 days for 4-FA, 51 days for 2,4-DFA, and 165 days for 2,3,4-TFA. nih.gov
This trend is also reflected in the degradation kinetics. The maximum specific degradation rates were observed to decrease as fluorine substitution increased. nih.gov This suggests that the presence of multiple fluorine atoms makes the aromatic ring less susceptible to microbial enzymatic attack. nih.gov Furthermore, the microbial diversity of the degrading consortia, as measured by the Shannon-Wiener index, was also found to decrease with increased fluorine substitution, indicating that higher fluorination exerts a greater selective pressure on the microbial community. nih.gov
Table 1: Impact of fluorine substitution on the aerobic degradation of fluoroanilines by mixed bacterial cultures. Data sourced from a study on the biodegradability of fluoroanilines under aerobic conditions. nih.gov
The initial step in the aerobic degradation of aniline often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols. microbiologyjournal.org These catechols are then subject to ring cleavage, which can occur via ortho- or meta-cleavage pathways. microbiologyjournal.org For fluorinated anilines, enzyme assays have suggested the expression of meta-cleavage pathways during their degradation. nih.gov
While specific metabolites for 2,3,4-trifluoroaniline have not been detailed in the available literature, studies on other halogenated anilines provide insight into potential transformation products. For instance, during the chlorination of aniline, intermediate products can include chloroanilines, (chloro)hydroxyanilines, and (chloro)benzoquinone imines, which eventually lead to ring cleavage. nih.gov In the biodegradation of non-fluorinated aniline, catechol is a common intermediate which is then cleaved to compounds like cis, cis-muconic acid. microbiologyjournal.org It is plausible that trifluoroanilines are similarly converted to fluorinated catechol derivatives before the aromatic ring is opened.
Anaerobic Transformation Mechanisms
Under anaerobic conditions (e.g., in sediments, flooded soils, and certain groundwater zones), the degradation of fluorinated aromatic compounds is generally much slower and less efficient than in aerobic environments. researchgate.net Many fluorinated compounds are recalcitrant under sulfate-reducing and methanogenic conditions. researchgate.netnih.gov However, transformation is possible, often through mechanisms distinct from aerobic pathways.
Reductive dehalogenation, the removal of a halogen substituent and its replacement with a hydrogen atom, is a key process in the anaerobic degradation of many halogenated compounds. nih.govnih.govresearchgate.net While microbial reductive defluorination for perfluorinated compounds has been considered rare, recent studies have documented its occurrence for specific per- and polyfluorinated carboxylic acids, indicating that this pathway is possible. escholarship.orgnih.govnih.gov For aromatic compounds, this process is typically carried out by specialized anaerobic bacteria. nih.gov
For non-fluorinated aniline, a distinct anaerobic activation mechanism has been identified in the sulfate-reducing bacterium Desulfatiglans anilini. This pathway does not involve deamination but rather an initial phosphorylation to phenylphosphoamidate, followed by carboxylation to 4-aminobenzoate. uni-konstanz.denih.govuni-konstanz.de Whether a similar pathway exists for fluorinated anilines is currently unknown.
The microbial communities capable of degrading fluorinated anilines are diverse. Aerobic consortia enriched on 2,3,4-TFA have been shown to be composed of bacteria from phyla such as β-Proteobacteria, Oscillatoriophycideae, δ-Proteobacteria, and Actinobacteridae, among others. nih.gov
Under anaerobic conditions, the enzymatic machinery is different. The enzymes responsible for the anaerobic activation of aniline in D. anilini include a phenylphosphoamidate synthase and a carboxylase. nih.gov The enzymes that catalyze reductive dehalogenation, known as reductive dehalogenases, are crucial for the degradation of many organohalides. nih.govresearchgate.net These enzymes are often cobalt-containing and are key to organohalide respiration, where the halogenated compound serves as a terminal electron acceptor. escholarship.org It is hypothesized that similar enzyme systems could be involved in the potential reductive defluorination of fluorinated anilines in anaerobic environments.
Environmental Persistence and Bioavailability Factors
The persistence of fluorinated anilines in the environment is largely due to the strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. tandfonline.comnumberanalytics.com This bond is highly resistant to both chemical and enzymatic cleavage, leading to the long-term persistence of many organofluorine compounds in soil and water. numberanalytics.comnih.govnih.gov
Bioavailability, which determines the extent to which a compound can be taken up and metabolized by microorganisms, is controlled by a combination of factors. mdpi.comnih.gov These include:
Physicochemical Properties: The solubility, stability, and molecular size of the compound are critical. patsnap.com Fluorine substitution can significantly alter these properties. For example, introducing fluorine can lower the pKa (reduce the basicity) of a neighboring amine group, which can improve its ability to permeate cell membranes and thus enhance bioavailability. tandfonline.comnih.govnih.gov
Environmental Factors: Soil and sediment organic matter content, pH, and the presence of other organic compounds can influence the sorption and partitioning of fluorinated anilines, thereby affecting their availability to microorganisms. nih.gov
Cellular Factors: The ability of microorganisms to transport the compound across their cell membranes and the presence of appropriate enzymes are essential for degradation to occur. nih.gov
Methodologies for Assessing Environmental Fate and Degradation
A variety of analytical and modeling techniques are employed to study the environmental fate and biodegradation of fluorinated anilines.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS), is widely used for the sensitive quantification of fluorinated anilines and their degradation products in environmental samples. oup.comresearchgate.netnih.govthermofisher.com Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for identifying volatile intermediates and metabolites. researchgate.net
Ion-Selective Electrodes: To confirm defluorination, an ion-selective electrode can be used to measure the release of fluoride (B91410) ions (F⁻) into the aqueous medium during degradation experiments. researchgate.net
Microbial Community Analysis: Molecular biology techniques, such as Denaturing Gradient Gel Electrophoresis (DGGE), are used to analyze the composition of the microbial consortia responsible for the degradation of these compounds. nih.gov
Enzyme Assays: Spectrophotometric assays are used to measure the activity of specific enzymes, such as catechol dioxygenases, involved in the degradation pathway, providing insight into the metabolic routes. zju.edu.cn
Environmental Fate Modeling: Complex computer models (e.g., AERMOD, MODFLOW, MT3DMS) can be linked to simulate the transport and distribution of organofluorine compounds in air, soil, surface water, and groundwater, helping to predict environmental concentrations and potential exposure. nih.gov
Advanced Analytical Characterization Techniques for 2,3,4 Trifluoro N 2 Methylbutyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei. For 2,3,4-trifluoro-N-(2-methylbutyl)aniline, a complete structural assignment is achieved through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra.
The analysis of one-dimensional and two-dimensional NMR spectra provides a complete picture of the molecule's atomic connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number and types of hydrogen atoms. The aromatic region is expected to show two complex multiplets corresponding to the two protons on the trifluorophenyl ring. The N-H proton will likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The aliphatic 2-methylbutyl group will display distinct signals: a multiplet for the methine (CH) proton, two diastereotopic protons of the methylene (B1212753) (CH₂) group adjacent to the nitrogen appearing as complex multiplets, another multiplet for the second methine proton, and two doublets or a triplet and a doublet for the two terminal methyl (CH₃) groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom. The aromatic region will contain six signals, with their chemical shifts and splitting patterns dictated by coupling to the fluorine atoms (¹JCF, ²JCF, etc.). The carbons directly bonded to fluorine will exhibit large coupling constants. The five carbons of the 2-methylbutyl group will appear in the aliphatic region of the spectrum.
¹⁹F NMR Spectroscopy: As a molecule containing fluorine, ¹⁹F NMR is a highly sensitive and informative technique. biophysics.org It provides a wide chemical shift range, minimizing signal overlap. biophysics.org Three distinct signals are expected for the three fluorine atoms attached to the aromatic ring at positions 2, 3, and 4. These signals will show complex splitting patterns due to both homo-nuclear (¹⁹F-¹⁹F) and hetero-nuclear (¹⁹F-¹H) coupling, which is crucial for confirming the substitution pattern on the aromatic ring.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | 6.5 - 7.5 | m | Ar-H |
| ¹H | 3.5 - 4.5 | br s | N-H |
| ¹H | 2.9 - 3.2 | m | N-CH₂ |
| ¹H | 1.7 - 1.9 | m | CH(CH₃)CH₂CH₃ |
| ¹H | 1.4 - 1.6 | m | CH₂CH₃ |
| ¹H | 0.9 - 1.0 | d | CH(CH₃) |
| ¹H | 0.8 - 0.9 | t | CH₂CH₃ |
| ¹³C | 145 - 155 (d, J≈240 Hz) | d | C-F |
| ¹³C | 140 - 150 (d, J≈240 Hz) | d | C-F |
| ¹³C | 135 - 145 (d, J≈240 Hz) | d | C-F |
| ¹³C | 120 - 130 | m | C-N |
| ¹³C | 110 - 120 | m | Ar-C-H |
| ¹³C | 100 - 110 | m | Ar-C-H |
| ¹³C | 45 - 55 | s | N-CH₂ |
| ¹³C | 30 - 40 | s | CH(CH₃) |
| ¹³C | 25 - 35 | s | CH₂CH₃ |
| ¹³C | 15 - 25 | s | CH(CH₃) |
| ¹³C | 10 - 15 | s | CH₂CH₃ |
| ¹⁹F | -130 to -170 | m | Ar-F |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary. d=doublet, t=triplet, m=multiplet, br s=broad singlet.
Position-Specific Isotope Analysis (PSIA), also known as site-specific isotope analysis, is an advanced technique that measures the ratio of stable isotopes (e.g., ¹³C/¹²C) at specific atomic positions within a molecule. wikipedia.org This intramolecular isotope distribution is not random and can serve as an "isotopic fingerprint," providing valuable information about the molecule's synthetic origin and history. researchgate.netbohrium.com
For this compound, determining the ¹³C/¹²C ratio at each carbon position can help elucidate the specific synthetic pathway used for its preparation. Different synthetic routes may result in distinct isotopic fractionation patterns at various carbon centers. nih.gov For instance, the isotopic composition of the aromatic ring carbons might reflect the starting trifluorobenzene material, while the carbons in the 2-methylbutyl chain would carry the isotopic signature of the alkylating agent. The analysis is typically performed using techniques like isotope ratio mass spectrometry (IRMS) coupled with gas chromatography (GC) after chemical degradation of the molecule into smaller fragments, or by using specialized NMR spectroscopy methods. wikipedia.orgumn.edunih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of a molecule's elemental formula. nih.gov For this compound (C₁₁H₁₄F₃N), the exact mass of the molecular ion ([M]⁺•) can be calculated and compared with the experimentally measured value to confirm its elemental composition.
Under electron ionization (EI), the molecule will undergo characteristic fragmentation. The analysis of these fragments provides a roadmap to the molecule's structure. For N-alkylanilines, a dominant fragmentation pathway is the α-cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an alkyl radical and the formation of a resonance-stabilized cation. Another common fragmentation involves the cleavage of the C-N bond, resulting in the loss of the entire alkyl group.
Table 2: Predicted HRMS Fragmentation Data for this compound
| Predicted m/z | Calculated Exact Mass | Possible Formula | Likely Neutral Loss | Fragment Description |
| 217.1082 | 217.10818 | [C₁₁H₁₄F₃N]⁺• | - | Molecular Ion |
| 174.0663 | 174.06632 | [C₈H₈F₃N]⁺• | •C₃H₇ | α-cleavage, loss of propyl radical |
| 146.0428 | 146.04283 | [C₇H₅F₃N]⁺• | •C₄H₉ | Cleavage of C-N bond, loss of butyl radical |
| 147.0296 | 147.02958 | [C₆H₄F₃N]⁺• | C₅H₁₀ | Loss of 2-methylbutyl group with H-rearrangement |
| 127.0189 | 127.01893 | [C₆H₃F₂N]⁺• | HF | Loss of hydrogen fluoride (B91410) from fragment |
Note: Masses are calculated for the most abundant isotopes.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. The two methods are often complementary. americanpharmaceuticalreview.com
The FT-IR and Raman spectra of this compound will exhibit characteristic absorption and scattering bands corresponding to the vibrations of its specific chemical bonds.
N-H Stretch: A moderate to weak band is expected in the 3300-3500 cm⁻¹ region in the IR spectrum, corresponding to the N-H stretching vibration of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylbutyl group will be observed in the 2850-2960 cm⁻¹ region. aip.org
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the aromatic amine is anticipated to appear in the 1250-1350 cm⁻¹ range.
C-F Stretches: Strong and characteristic absorption bands for C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region of the IR spectrum. The presence of multiple fluorine atoms will likely result in a complex pattern of strong bands in this fingerprint region. researchgate.net
Table 3: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Stretch | 3300 - 3500 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| C-N Stretch | 1250 - 1350 | Medium-Strong | Medium |
| C-F Stretch | 1100 - 1300 | Strong | Medium-Weak |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray Diffraction (XRD) is an indispensable technique for determining the precise arrangement of atoms within a crystalline solid. scribd.com By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of the atoms in a crystal, researchers can construct a three-dimensional model of the molecule. scribd.com This provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govrsc.org
For a molecule like this compound, single-crystal XRD analysis would yield critical data on its molecular conformation and packing in the crystal lattice. Although specific crystallographic data for this exact compound are not publicly available, analysis of structurally similar compounds, such as other fluorinated anilines, provides insight into the expected results. nih.govnih.gov
The process involves growing a single crystal of the compound, which is then mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted beams are collected by a detector. scribd.com The resulting data allow for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom.
Illustrative Crystallographic Data for a Related Fluoroaniline Derivative:
The following table presents hypothetical crystallographic data for a compound structurally related to this compound, illustrating the type of information obtained from an XRD analysis. mdpi.comresearchgate.netmdpi.com
| Parameter | Illustrative Value |
| Empirical Formula | C₁₁H₁₄F₃N |
| Formula Weight | 217.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2351 |
| b (Å) | 26.0156 |
| c (Å) | 12.4864 |
| β (°) | 93.243 |
| Volume (ų) | 2022.17 |
| Z (molecules/unit cell) | 8 |
| Calculated Density (g/cm³) | 1.425 |
| R-factor (%) | 3.5 |
This data would reveal key structural features, such as the planarity of the aniline (B41778) ring, the conformation of the N-(2-methylbutyl) group, and intermolecular interactions like hydrogen bonding involving the amine proton and fluorine atoms, which govern the crystal packing. nih.govresearchgate.netmdpi.com
Advanced Chromatographic Separations (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
To ensure the quality and reliability of a chemical compound, its purity must be accurately determined. Advanced chromatographic techniques, particularly when coupled with mass spectrometry (MS), are the gold standard for this purpose. longdom.org Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate components of a mixture and then provide mass information for identification. longdom.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and thermally stable compounds. longdom.org In this technique, the sample is vaporized and injected into a long, thin capillary column. An inert gas carries the sample through the column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint. epa.govnih.gov
For this compound, GC-MS analysis would be used to:
Determine Purity: The area of the main peak in the chromatogram is proportional to the compound's concentration, allowing for quantification of its purity.
Identify Impurities: Any additional peaks in the chromatogram can be analyzed by their mass spectra to identify potential impurities, such as starting materials, byproducts, or degradation products. epa.gov In some cases, derivatization may be employed to improve chromatographic separation or the sensitivity of the method. weber.hu
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a complementary technique suitable for a broader range of compounds, including those that are non-volatile or thermally sensitive. longdom.orgnih.gov The separation principle is similar to GC, but it uses a liquid mobile phase to carry the sample through a packed column. d-nb.info The eluent from the LC column is directed to an interface (like electrospray ionization, ESI) that generates ions for the mass spectrometer. nih.gov
LC-MS is particularly useful for:
Analyzing Complex Mixtures: It can effectively separate the target compound from a complex matrix. d-nb.info
Impurity Profiling: LC-MS/MS (tandem mass spectrometry) can provide structural information on unknown impurities by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govresearchgate.net
Illustrative Parameters for Chromatographic Analysis:
The table below outlines typical parameters that could be employed for the GC-MS and LC-MS analysis of this compound.
| Parameter | GC-MS | LC-MS |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase | Carrier Gas: Helium | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Temperature Program | Initial: 100°C, Ramp: 10°C/min to 280°C | Isocratic or Gradient elution |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |
| Detector | Quadrupole Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |
| Expected m/z | Molecular Ion [M]⁺ and characteristic fragment ions | Protonated Molecule [M+H]⁺ |
By combining these advanced analytical techniques, a comprehensive characterization of this compound can be achieved, ensuring its structural integrity and chemical purity for any intended application.
Emerging Research Avenues and Challenges in N Substituted Fluorinated Aniline Chemistry
Development of Sustainable and Economical Synthesis Routes
A primary challenge in the chemistry of N-substituted fluorinated anilines is the development of synthesis routes that are both environmentally benign and cost-effective. Traditional methods for creating C-N bonds and introducing fluorine often rely on harsh reaction conditions, expensive metal catalysts (like palladium and copper), and toxic reagents. beilstein-journals.orgnih.gov
Current research focuses on several sustainable alternatives:
Catalyst-Free Syntheses: Innovative methods are being explored to synthesize N-substituted anilines without the need for metal catalysts or additives. One such approach involves a sequential imine condensation–isoaromatization pathway, which offers operational simplicity and milder reaction conditions. beilstein-journals.org
Photocatalysis: Visible-light-mediated reactions are gaining traction as a green chemistry tool. acs.org Organophotocatalytic systems, for example, can facilitate the fluoroalkylation of anilines under mild conditions, avoiding the use of transition metals. acs.org
Benign C1 Sources: The use of readily available and non-toxic C1 sources like carbon dioxide (CO₂) and carbon disulfide (CS₂) is being investigated for synthesizing fluorinated amines, moving away from more hazardous precursors. nih.gov
Economical Reagents: The N-alkylation of anilines using common aldehydes with an in-situ hydrogen donor like ammonium (B1175870) formate (B1220265) presents a facile and economical alternative for reductive amination. jocpr.com
These modern approaches aim to reduce waste, energy consumption, and the use of hazardous materials, making the synthesis of compounds like 2,3,4-trifluoro-N-(2-methylbutyl)aniline more viable for industrial-scale production.
| Synthesis Strategy | Key Features | Advantages | Relevant Compounds |
| Catalyst-Free Imination–Isoaromatization | Sequential reaction pathway using primary amines. beilstein-journals.org | Avoids metal catalysts, operational simplicity, mild conditions. beilstein-journals.org | 2-benzyl N-substituted anilines |
| Visible-Light Photocatalysis | Utilizes organic photocatalysts (e.g., Eosin Y) and light energy. acs.org | Transition-metal-free, mild conditions, sustainable. acs.org | Difluoroalkyl anilines |
| Reductive Amination with Aldehydes | Uses Pd/C catalyst with ammonium formate as a hydrogen source. jocpr.com | Economical, high yield, proceeds at room temperature. jocpr.com | N-ethyl-2,6-diethyl aniline (B41778) |
| Use of Benign C1 Sources | Employs CO₂ or CS₂ for building fluorinated amine structures. nih.gov | Greener approach, valorization of common gases. acs.org | Carbamoyl and thiocarbamoyl fluorides |
Elucidation of Complex Reaction Mechanisms for Novel Transformations
Advancing the synthesis of novel fluorinated anilines is intrinsically linked to a fundamental understanding of their reaction mechanisms. The presence of multiple fluorine atoms on the aniline ring, as in this compound, significantly influences the electron distribution and reactivity of the molecule, often leading to complex and unexpected chemical transformations.
Recent mechanistic studies have shed light on several key processes:
Radical Chain Mechanisms: Quantum yield experiments have confirmed that certain photoinduced difluoroalkylation reactions proceed via a radical chain mechanism. acs.orgnih.gov This process is often initiated by the formation of an electron-donor-acceptor (EDA) complex between the aniline and a fluorinated reagent, which then undergoes a single electron transfer (SET) upon photoirradiation. acs.orgnih.gov
Electron-Donor-Acceptor (EDA) Complexes: Spectroscopic evidence, such as UV-vis and ¹⁹F NMR, has demonstrated the formation of EDA complexes in the ground state. acs.org The photoexcitation of these complexes is a critical step in initiating radical-based transformations for fluoroalkylation. acs.org
Role of Transition Metals: In metal-catalyzed reactions, understanding the behavior of the catalyst is crucial. For instance, palladium-catalyzed C-H fluorination can proceed through an unusual mechanism where a reactive Pd(IV)-F electrophile is formed, which then fluorinates the arene without forming a traditional organometallic intermediate. nih.govbeilstein-journals.org
A detailed comprehension of these mechanisms is essential for optimizing reaction conditions, improving yields, controlling selectivity, and designing entirely new synthetic transformations for creating complex fluorinated aniline architectures. acs.orgnih.gov
Predictive Computational Tools for Designing Fluorinated Architectures
The rational design of fluorinated molecules with desired properties is a significant challenge due to the complex and often counterintuitive effects of fluorine substitution. nih.govacs.org Computational chemistry is emerging as an indispensable tool for navigating this complexity, offering predictive insights that can guide synthetic efforts and accelerate the discovery process. nih.govacs.org
Key areas where computational tools are making an impact include:
Reaction Discovery: Quantum chemical calculations, using methods like the artificial force induced reaction (AFIR), can simulate reactions between various components to discover entirely new reaction pathways. hokudai.ac.jp This computational-first approach can identify promising, previously unexplored reactions for synthesizing fluorinated compounds. hokudai.ac.jp
Force Field Development: Accurate molecular mechanics-based representations are essential for simulations like molecular docking. nih.govacs.org Developing customized, accurate force field parameters for fluorinated ligands is a critical and ongoing challenge to improve the reliability of these predictive models. nih.govacs.orgnih.gov
Free-Energy Calculations: Methods such as perturbative fluorine scanning, which uses free-energy perturbation, allow for the computational screening of numerous fluorinated analogues of a single compound. nih.gov This can predict which positions of fluorination are most likely to improve properties like binding affinity, thereby prioritizing synthetic targets. nih.gov
These computational approaches help researchers to understand the subtle interplay of electronic and steric effects, rationalize unexpected experimental outcomes, and design novel N-substituted fluorinated anilines with optimized properties for specific applications. nih.govacs.orghokudai.ac.jp
| Computational Tool/Method | Application in Fluorinated Aniline Chemistry | Key Challenge/Focus |
| Artificial Force Induced Reaction (AFIR) | Discovering novel reaction pathways for fluorination. hokudai.ac.jp | Exploring a wide chemical space to identify viable, unimagined reactions. hokudai.ac.jp |
| Free-Energy Perturbation (FEP) | Predicting the binding affinity of fluorinated analogues. nih.gov | Efficiently screening multiple fluorination sites to guide medicinal chemistry efforts. nih.gov |
| Custom Force Field Development | Improving the accuracy of molecular simulations (e.g., docking, molecular dynamics). nih.govacs.org | Accurately modeling the unique noncovalent interactions of fluorine. nih.govacs.org |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and electronic structures. researchgate.net | Providing insights into the reactivity and stability of fluorinated intermediates. researchgate.net |
Deeper Understanding of Environmental Transformation Processes
The exceptional stability of the carbon-fluorine bond, which makes fluorinated compounds attractive for many applications, also raises concerns about their environmental persistence. st-andrews.ac.uknumberanalytics.com A thorough understanding of the environmental transformation and degradation pathways of N-substituted fluorinated anilines is crucial for developing sustainable chemical products.
Research in this area is focused on several key aspects:
Biodegradability: Studies on the aerobic degradation of fluoroanilines have shown that the rate of microbial transformation is highly dependent on the degree of fluorination. nih.gov As the number of fluorine substituents increases, the time required for microbial cultures to adapt and degrade the compound significantly lengthens. nih.gov For instance, the maximum specific degradation rate decreases as fluorine substitution increases from mono- to tri-fluoroanilines. nih.gov
Mechanisms of Transformation: The environmental fate of fluorinated compounds is influenced by mechanisms such as hydrolysis, photolysis, and microbial degradation. numberanalytics.com The persistence of these molecules can lead to their accumulation in soil and water. numberanalytics.com
Influence of Molecular Structure: The rate of microbial transformation is correlated with the steric parameters of the substituent groups on the aniline ring. nih.gov The primary degradation products are often catechols, suggesting that the transformation pathway involves an initial oxidative deamination. nih.gov
For a molecule like this compound, its environmental impact will be determined by the interplay between the stable, fluorinated aromatic ring and the more readily metabolized N-alkyl side chain. Deeper research is necessary to understand these complex degradation processes and to design next-generation fluorinated compounds that combine high performance with improved environmental compatibility. numberanalytics.comnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
